Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)
Executive Summary
In modern medicinal chemistry, the strategic incorporation of sterically constrained, lipophilic motifs is essential for optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) has emerged as a highly specialized heterocyclic building block. By combining the orthogonal reactivity of a 4-bromo substituent with the metabolic shielding of a 1-methylcyclopropyl group, this compound enables the modular synthesis of complex biaryl systems often found in patent literature, including US20090163469A1[1]. This technical guide provides an in-depth analysis of its chemical properties, structural rationale, and field-proven synthetic workflows.
Chemical Identity and Physicochemical Profiling
Accurate physicochemical data is the foundation of reproducible synthetic scale-up. Table 1 summarizes the core properties of the compound, derived from comprehensive analytical standards[2].
Table 1: Physicochemical and Identification Properties
| Parameter | Specification |
| Chemical Name | 4-Bromo-2-(1-methylcyclopropyl)pyridine |
| CAS Registry Number | 1163707-47-8 |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Canonical SMILES | CC1(C2=NC=CC(Br)=C2)CC1 |
| Typical Purity | >95% (HPLC/NMR) |
| GHS Hazard Statements | H302, H315, H319, H335 |
Structural Significance in Rational Drug Design
The architectural design of 4-bromo-2-(1-methylcyclopropyl)pyridine is non-arbitrary; every functional group serves a distinct mechanistic or pharmacokinetic purpose.
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The 1-Methylcyclopropyl Motif: This group acts as a rigid bioisostere for the tert-butyl group. Unlike tert-butyl, the cyclopropyl ring introduces unique bond angles (sp²-like character) that alter the local dipole moment. Furthermore, it provides immense steric shielding to the adjacent pyridine nitrogen, blocking cytochrome P450-mediated N-oxidation and improving the overall metabolic half-life of the resulting API.
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The Pyridine Core: The nitrogen atom serves as a critical hydrogen-bond acceptor, which is frequently required for target protein binding (e.g., within kinase hinge regions).
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The 4-Bromo Substituent: Positioned para to the nitrogen, the bromine atom is electronically activated. The electron-withdrawing nature of the pyridine ring lowers the activation energy required for the oxidative addition of palladium(0) species, making it an ideal substrate for cross-coupling[3].
Caption: Logical mapping of structural features to their pharmacokinetic and synthetic advantages.
Synthetic Methodologies: Self-Validating Experimental Workflows
To ensure high-fidelity synthesis, experimental protocols must move beyond a simple list of steps and incorporate causality and In-Process Controls (IPCs). The following self-validating protocol details the Suzuki-Miyaura cross-coupling of this building block[2][3].
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Objective: Synthesize a functionalized biaryl intermediate by coupling 4-bromo-2-(1-methylcyclopropyl)pyridine with an arylboronic acid.
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Step 1: Substrate and Catalyst Loading
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Action: In a flame-dried Schlenk flask, combine 4-bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv), the target arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Causality: While the 4-position is electronically activated for oxidative addition, the basic pyridine nitrogen can coordinate and poison the palladium catalyst. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination, outcompeting off-target nitrogen coordination. The 1.2 equivalent excess of boronic acid compensates for competitive protodeboronation.
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Step 2: Solvent and Base Introduction
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Action: Add a pre-mixed solvent system of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v) to achieve a substrate concentration of 0.2 M.
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Causality: The biphasic system ensures the dissolution of both the organic substrates and the inorganic base. K₂CO₃ is mechanistically required to convert the neutral, unreactive boronic acid into the electron-rich boronate complex[ArB(OH)₃]⁻, which undergoes rapid transmetalation with the Pd(II) intermediate.
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Step 3: Degassing (Self-Validation Checkpoint 1)
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Action: Sparge the biphasic mixture with Argon for 15 minutes while stirring vigorously.
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Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.
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Validation: A successful purge is visually validated when the suspension transitions to a clear, reddish-orange hue upon initial heating. The appearance of black precipitate (Pd black) indicates oxygen contamination and catalyst death.
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Step 4: Thermal Activation and IPC Monitoring (Self-Validation Checkpoint 2)
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Action: Seal the flask and heat to 90°C for 12 hours.
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Causality: Thermal energy is required to overcome the activation barrier of the transmetalation step, which is often rate-limiting in sterically hindered systems.
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Validation: Perform In-Process Control (IPC) via LC-MS. The reaction is self-validating when the peak corresponding to the starting mass (m/z ~212/214) is reduced to <1% relative to the product mass, confirming complete conversion.
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Step 5: Workup and Isolation
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Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
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Causality: Brine breaks any emulsions formed by the biphasic reaction and removes residual inorganic salts. Silica gel effectively traps the dppf ligand and palladium residues, which are highly polar and adhere to the baseline.
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Caption: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling of the bromopyridine.
Analytical Characterization and Quality Control
For downstream pharmaceutical applications, the integrity of 4-bromo-2-(1-methylcyclopropyl)pyridine must be rigorously verified:
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LC-MS: Electrospray ionization (ESI) will yield a characteristic isotopic doublet at m/z 212 and 214 ([M+H]⁺) due to the roughly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
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¹H NMR (CDCl₃): The 1-methylcyclopropyl group will present a distinct singlet for the methyl protons (~1.5 ppm) and complex multiplets for the cyclopropyl methylene protons (~0.8 - 1.2 ppm). The pyridine protons will appear in the aromatic region (7.0 - 8.5 ppm), with the proton adjacent to the nitrogen being the most deshielded.
References
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Title: 4-Bromo-2-(1-methylcyclopropyl)pyridine Product Information. Source: Sigma-Aldrich. URL: ]">https://www.sigmaaldrich.com
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Title: 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8). Source: CymitQuimica. URL: ]">https://cymitquimica.com
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Title: 6-Bromo-5-methylpyridin-2-amine and Transition Metal-Catalyzed Reactions. Source: EvitaChem. URL: ]">https://www.evitachem.com[3]
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Title: 4-Bromo-2-(1-methylcyclopropyl)pyridine Heterocyclic Building Blocks. Source: Ambeed. URL: ]">https://www.ambeed.com[2]
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Title: 4-Bromo-2-(1-methylcyclopropyl)pyridine - US20090163469 A1. Source: Molbase. URL: ]">https://www.molbase.cn[1]
